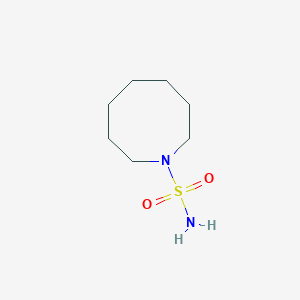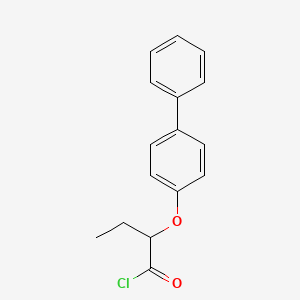
2-(Biphenyl-4-yloxy)butanoyl chloride
Übersicht
Beschreibung
“2-(Biphenyl-4-yloxy)butanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C16H15ClO2 and a molecular weight of 274.75 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H15ClO2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Radiolytic Dechlorination
The compound has been explored in the study of radiolysis involving polychlorinated biphenyls (PCBs) and potassium hydroxide in aliphatic alcohols. The research discovered that in alkaline 2-propanol solutions, major products included potassium chloride, acetone, lower chlorinated biphenyls, and biphenyl, with the yields increasing as the hydroxide ion concentration decreased. The study suggests the chain-dechlorination reaction proceeds in alkaline 2-propanol solution but not in other alcohols like methanol, ethanol, etc., making 2-(Biphenyl-4-yloxy)butanoyl Chloride significant in understanding this specific reaction pathway (Sawai, Shimokawa, & Shinozaki, 1974).
Catalysts in Suzuki Coupling Reactions
This chemical has been used in the development of highly active palladium catalysts for Suzuki coupling reactions. The research indicates that these catalysts, including derivatives of biphenyl like this compound, are significantly active at low temperatures and exhibit high turnover numbers and steric tolerance. This makes them crucial in facilitating Suzuki coupling of aryl bromides and chlorides (Wolfe, Singer, Yang, & Buchwald, 1999).
Development of Molybdenum Alkylidyne Complexes
The compound has been implicated in the study of molybdenum alkylidyne complexes containing biphenyl ligands. The synthesis and reaction of these complexes, involving variants of biphenyl, offer insights into the properties of these complexes, which are potentially relevant for applications in organic and inorganic chemistry, catalysis, and materials science (Schrock, Jamieson, Araujo, Bonitatebus, Sinha, & Lopez, 2003).
Etherification Studies
Research has also delved into the etherification of biphenyl derivatives, like this compound, using polymer-supported catalysis. These studies are crucial for understanding the reactivity and potential applications of such compounds in organic synthesis and industrial applications (Wang, Lee, & Wang, 2005).
Synthesis of Ketooximes and Complexes
The compound plays a role in the synthesis of new ketooximes and their complexes. These studies are significant for the development of new ligands and complexes with potential applications in coordination chemistry and material science (Karipcin & Arabali, 2006).
Biochemische Analyse
Biochemical Properties
2-(Biphenyl-4-yloxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the formation of stable complexes that can be studied to understand protein functions and enzyme mechanisms . The nature of these interactions is typically characterized by the formation of ester or amide bonds, which can alter the activity or stability of the target biomolecule.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and the regulation of gene expression . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to specific amino acid residues in proteins, such as serine, threonine, or tyrosine, leading to changes in the protein’s structure and function . This binding can result in enzyme inhibition or activation, depending on the target protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to the formation of by-products that can affect its activity . In in vitro studies, the temporal effects of this compound are often monitored to assess its stability and the duration of its effects on cells. In in vivo studies, the compound’s stability and degradation can impact its efficacy and safety as a research tool.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or organ toxicity, which are important considerations in experimental design.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by esterases or amidases, leading to the formation of products that can further participate in biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential effects on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The distribution of this compound can influence its activity and effectiveness as a research tool, as well as its potential toxicity. Studies on the transport and distribution of this compound help to understand its cellular dynamics and optimize its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. For instance, this compound may localize to the nucleus, where it can modify transcription factors and influence gene expression, or to the cytoplasm, where it can interact with metabolic enzymes and alter cellular metabolism.
Eigenschaften
IUPAC Name |
2-(4-phenylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJNYBOYLZOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256448 | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-70-4 | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


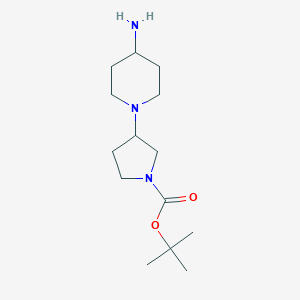
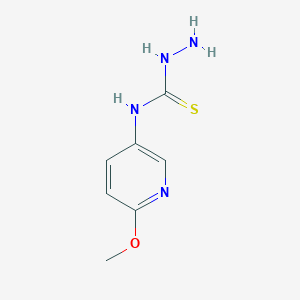
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
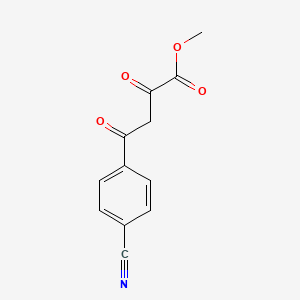
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)







![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
